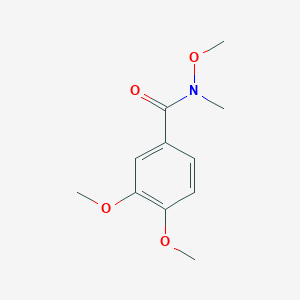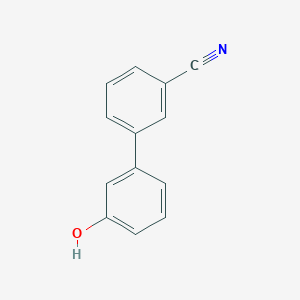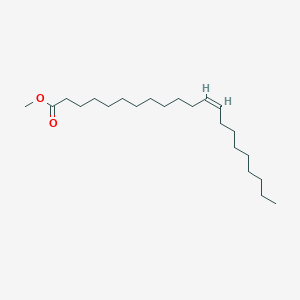
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl, commonly known as TFPB, is a chemical compound that is widely used in scientific research. This compound is a type of synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. TFPB has gained popularity in recent years due to its potential therapeutic applications and its ability to bind with the CB1 and CB2 receptors in the brain.
作用機序
TFPB acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors play a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation. TFPB binds to these receptors and activates them, leading to a range of physiological effects.
生化学的および生理学的効果
TFPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFPB has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. Additionally, TFPB has been shown to have anti-anxiety and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of using TFPB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, TFPB has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using TFPB is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
将来の方向性
There are many potential future directions for research on TFPB. One area of interest is the development of TFPB-based drugs for the treatment of various neurological disorders. Another area of interest is the study of the effects of TFPB on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFPB and its potential side effects.
合成法
The synthesis of TFPB involves several steps, including the preparation of starting materials, the formation of the biphenyl core, and the introduction of the cyclohexyl and trifluoromethyl groups. The process is complex and requires a high level of expertise in organic chemistry. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions.
科学的研究の応用
TFPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. TFPB has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
CAS番号 |
144675-91-2 |
|---|---|
製品名 |
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl |
分子式 |
C21H27F3 |
分子量 |
336.4 g/mol |
IUPAC名 |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h10,12-16H,2-9,11H2,1H3 |
InChIキー |
OMTDXPFPYPQYMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
正規SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



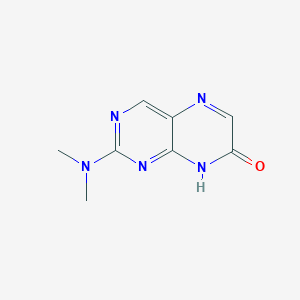
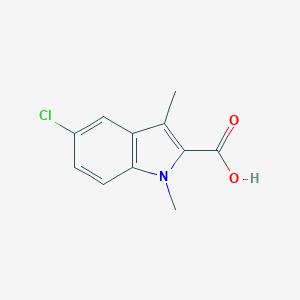
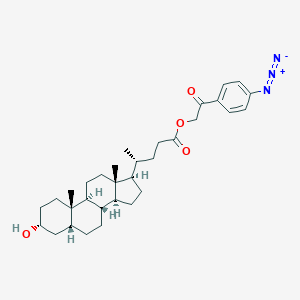
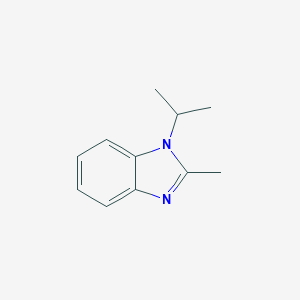
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
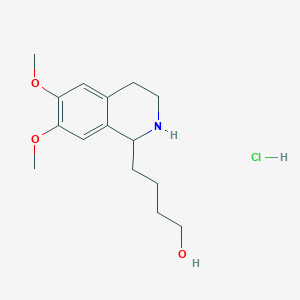
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
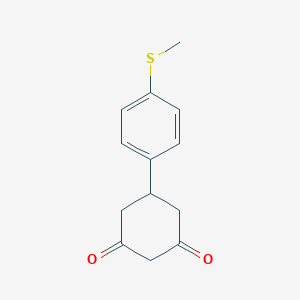

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
